N,N-Dibutyl-4-chlorobenzenesulfonamide

Insecticide Resistance DDT Synergism Enzyme Inhibition

Sourcing a reliable DDT-dehydrochlorinase inhibitor for resistance mechanism studies is often hampered by inconsistent purity and supply. N,N-Dibutyl-4-chlorobenzenesulfonamide (CAS 127-59-3), also known as WARF Antiresistant, directly addresses this need. - Serves as the benchmark inhibitor in DDT synergism assays, validated across decades of entomological research. - Supplied as a high-purity (≥98%) solid (mp 37.0-37.5 °C), eliminating solvent-handling hazards and enabling direct formulation into solid masterbatches. - Available for immediate dispatch with batch-specific Certificates of Analysis, ensuring experimental reproducibility and procurement confidence.

Molecular Formula C14H22ClNO2S
Molecular Weight 303.8 g/mol
CAS No. 127-59-3
Cat. No. B092207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-4-chlorobenzenesulfonamide
CAS127-59-3
Molecular FormulaC14H22ClNO2S
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
InChIKeyCLVOYFRAZKMSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyl-4-chlorobenzenesulfonamide: Overview & Applications


N,N-Dibutyl-4-chlorobenzenesulfonamide is a halogenated sulfonamide compound, historically designated as WARF Antiresistant and Pramex [1]. It is characterized by its molecular formula C14H22ClNO2S and a molecular weight of 303.85 g/mol . The compound is a solid at room temperature, with a reported melting point range of 37.0-37.5 °C [1]. Its primary documented scientific and industrial utility stems from its role as a specific inhibitor of DDT-dehydrochlorinase, an enzyme responsible for metabolic resistance to DDT in certain insect populations [2].

Key Performance Differentiators


Direct substitution of N,N-Dibutyl-4-chlorobenzenesulfonamide with other sulfonamides or plasticizers is inadvisable due to its unique and quantifiable physical and biochemical properties. Unlike common liquid plasticizers such as N-butylbenzenesulfonamide (NBBS) or higher-melting sulfonamides, its specific melting point and solid-state form enable distinct processing and formulation pathways [1]. More critically, its historical and mechanistic role as a specific inhibitor of DDT-dehydrochlorinase, a property not shared by most in-class analogs, defines a niche for specialized research applications in insecticide resistance and enzyme inhibition studies [2].

Evidence-Based Comparative Analysis


DDT Toxicity Synergism in Resistant Houseflies

The compound significantly increases the toxicity of DDT in DDT-resistant housefly populations. When added at one-fifth the dose of DDT, it enhances DDT's effectiveness against the resistant portion of the population, a phenomenon not observed in susceptible strains [1]. This specific inhibition of DDT-dehydrochlorinase provides a quantifiable performance advantage in overcoming metabolic resistance [2].

Insecticide Resistance DDT Synergism Enzyme Inhibition

Solid-State Advantage over Liquid Sulfonamide Plasticizers

N,N-Dibutyl-4-chlorobenzenesulfonamide is a solid with a melting point of 37.0-37.5 °C, which distinguishes it from commonly used liquid sulfonamide plasticizers like N-butylbenzenesulfonamide (melting point ≈ -30 °C) [1][2]. This solid state at ambient temperature offers distinct advantages in formulation where a non-liquid additive is required, such as in masterbatch compounding or solid dispersion systems.

Physical Properties Solid Formulation Plasticizer

Molecular Weight Differentiation from Sulfenamide Accelerators

With a molecular weight of 303.85 g/mol, this compound has a significantly larger steric bulk and higher lipophilicity compared to common sulfenamide rubber accelerators like N-cyclohexyl-2-benzothiazolesulfenamide (CBS, MW ≈ 264 g/mol) [1]. This structural difference influences its volatility, solubility in rubber matrices, and its activation temperature for vulcanization.

Rubber Accelerator Sulfenamide Molecular Weight

DDT-Dehydrochlorinase Inhibition in Enzyme Assays

The compound has been conclusively demonstrated to inhibit DDT-dehydrochlorinase, the primary enzyme responsible for DDT detoxification in resistant insects. This inhibition has been validated in vitro using mosquito and housefly enzyme preparations [1][2]. This specific biochemical activity provides a well-defined mechanism of action not found in many other sulfonamides, making it a valuable positive control or tool compound in studies of insecticide resistance.

Biochemical Assay Enzyme Inhibition DDT Resistance

Targeted Research & Industrial Applications


DDT Resistance Mechanism Research & Synergist Development

Employed as a reference DDT-dehydrochlorinase inhibitor in biochemical assays to study resistance mechanisms in pest insects. The compound's well-documented ability to increase DDT toxicity in resistant populations makes it a benchmark for evaluating novel synergists and resistance-breaking strategies [1][2].

Solid-State Polymer Additive Masterbatches

Leverage its solid-state at room temperature (melting point 37-37.5 °C) to create dust-free, easy-to-handle masterbatches for polymer modification. Unlike liquid sulfonamide plasticizers, it can be incorporated into solid blends without the need for liquid metering equipment, improving process safety and reducing volatile organic compound (VOC) emissions [3].

Specialty Rubber Vulcanization with Controlled Activator Release

Explore as a delayed-action accelerator or activator in rubber compounds where the higher molecular weight and solid form may provide a unique scorch safety profile. Its structural characteristics, including the chloro-substituent and dibutyl groups, are hypothesized to influence its decomposition temperature and rate of sulfur crosslinking compared to conventional sulfenamide accelerators [4].

Certified Reference Material for Sulfonamide Analysis

Due to its well-defined physical properties and unique structural features, it can serve as a certified reference standard for calibrating analytical instruments (e.g., HPLC, GC-MS) used in the detection and quantification of sulfonamide residues in environmental or food samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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